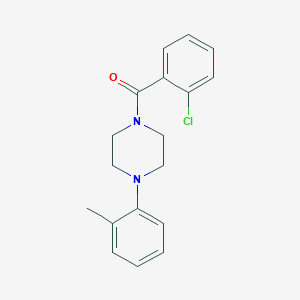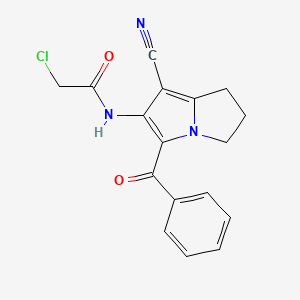![molecular formula C17H19N3O3 B5811510 N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide](/img/structure/B5811510.png)
N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide, also known as compound 1, is a chemical compound that has gained significant attention in the field of medicinal chemistry. This compound has shown potential in the treatment of various diseases, including cancer, inflammation, and diabetes. In
Mecanismo De Acción
The mechanism of action of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 is not fully understood. However, it has been suggested that it works by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. Specifically, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a role in the regulation of gene expression. By inhibiting HDAC activity, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 can lead to changes in gene expression that promote cancer cell death.
Biochemical and Physiological Effects
In addition to its potential in cancer treatment, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 has also been studied for its effects on inflammation and diabetes. It has been shown to inhibit the production of pro-inflammatory cytokines, which are molecules that play a role in the immune response. This suggests that N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 may have potential as an anti-inflammatory agent. Additionally, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 in lab experiments is its relatively simple synthesis method. Additionally, it has shown promising results in a variety of disease models, making it a versatile tool for researchers. However, one limitation of using N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Direcciones Futuras
There are several areas of future research that could be explored with respect to N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1. One potential direction is the development of new cancer therapies based on this N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide. Another area of interest is the investigation of the mechanism of action of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1, which could lead to a better understanding of its effects on cancer cells and other disease processes. Additionally, further studies could explore the potential of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 as an anti-inflammatory agent or in the treatment of other diseases such as diabetes.
Métodos De Síntesis
The synthesis of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 involves a multistep process that starts with the reaction of 2-aminopyridine with acetic anhydride to form N-acetyl-2-aminopyridine. This intermediate is then reacted with 4-isopropylphenol and triethylamine to form the desired product, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1. The overall yield of this process is around 50%, and the purity of N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 can be increased through further purification steps.
Aplicaciones Científicas De Investigación
Compound 1 has been extensively studied for its potential in the treatment of cancer. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, colon, and prostate cancer cells. Additionally, N'-{[2-(4-isopropylphenoxy)acetyl]oxy}-2-pyridinecarboximidamide 1 has been found to induce apoptosis, or programmed cell death, in cancer cells. This makes it a promising candidate for the development of new cancer therapies.
Propiedades
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O3/c1-12(2)13-6-8-14(9-7-13)22-11-16(21)23-20-17(18)15-5-3-4-10-19-15/h3-10,12H,11H2,1-2H3,(H2,18,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZZQJVAGQXLQGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-propan-2-ylphenoxy)acetate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-({[2-(difluoromethoxy)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B5811438.png)

![2-[(2-oxo-1,2-dihydro-3-quinolinyl)methylene][1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5811455.png)
![N'-(4-chlorobenzylidene)bicyclo[4.1.0]heptane-7-carbohydrazide](/img/structure/B5811459.png)
![9-tert-butyl-1,2,4,5-tetraazaspiro[5.5]undecane-3-thione](/img/structure/B5811467.png)


![3-{4-[(3-fluorobenzyl)oxy]-3-methoxyphenyl}acrylic acid](/img/structure/B5811487.png)


![2-(2-chlorophenoxy)-N-[4-(dimethylamino)phenyl]acetamide](/img/structure/B5811502.png)
![2-[(4-chloro-1-methyl-1H-pyrazol-3-yl)carbonyl]-N-cyclohexylhydrazinecarbothioamide](/img/structure/B5811522.png)